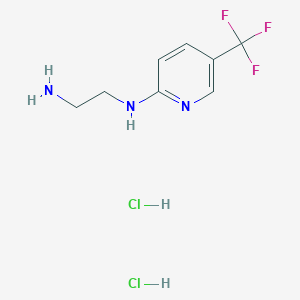

N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride

Description

Chemical Identity and Nomenclature

N-(2-Aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride (CAS: 1170432-85-5) is a fluorinated pyridine derivative with the molecular formula C₈H₁₂Cl₂F₃N₃ and a molecular weight of 278.10 g/mol . Its systematic IUPAC name reflects its structural components: a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an aminoethyl (-NH-CH₂-CH₂-NH₂) side chain at the 2-position, protonated as a dihydrochloride salt. The compound’s SMILES notation, NCCNc1ccc(cn1)C(F)(F)F.Cl.Cl , and InChIKey, QTINNXWOQWNJTB-UHFFFAOYSA-N , provide precise descriptors of its connectivity and stereoelectronic features.

Historical Context in Trifluoromethylpyridine Chemistry

The synthesis of trifluoromethylpyridine (TFMP) derivatives began in the mid-20th century, driven by the demand for agrochemicals and pharmaceuticals with enhanced metabolic stability and lipophilicity. Early methods involved chlorine/fluorine exchange reactions on trichloromethylpyridines or direct introduction of -CF₃ groups via transition-metal catalysis. N-(2-Aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride represents a modern iteration of these efforts, optimized for applications in drug discovery. Its design leverages the -CF₃ group’s electron-withdrawing effects, which stabilize the pyridine ring and modulate intermolecular interactions.

Significance in Organofluorine Chemistry

The compound exemplifies the strategic use of fluorine in medicinal chemistry. The -CF₃ group enhances lipophilicity (logP ≈ 1.8) and metabolic stability by resisting oxidative degradation, while the aminoethyl side chain introduces basicity (pKa ≈ 8.2) and hydrogen-bonding capacity. As a dihydrochloride salt, it exhibits improved aqueous solubility (>50 mg/mL in water), facilitating its use in biological assays. These properties align with broader trends in organofluorine chemistry, where >40% of FDA-approved drugs contain fluorine.

Structure-Property Relationship Overview

The molecular structure of N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride integrates three key components:

- Pyridine Core : Aromaticity enables π-π stacking with biological targets, while the -CF₃ group at the 5-position withdraws electrons, reducing basicity (pyridine pKa ≈ 3.2) and enhancing resistance to nucleophilic attack.

- Aminoethyl Side Chain : The -NH-CH₂-CH₂-NH₂ moiety provides two protonation sites, enabling pH-dependent solubility and interaction with acidic residues in enzymes or receptors.

- Dihydrochloride Salt : Counterions improve crystallinity and stability, with a melting point of 45–90°C depending on hydration.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.10 g/mol | |

| Solubility (Water) | >50 mg/mL | |

| logP | ~1.8 | |

| Melting Point | 45–90°C (decomposes) |

This structure-property framework underpins its utility in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. For example, the aminoethyl group serves as a linker in prodrug designs, while the -CF₃ group enhances target affinity through hydrophobic interactions.

Properties

IUPAC Name |

N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12;;/h1-2,5H,3-4,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTINNXWOQWNJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a pyridine derivative notable for its unique chemical structure, which includes an aminoethyl group and a trifluoromethyl group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H12Cl2F3N3

- Molecular Weight : 278.1 g/mol

- CAS Number : 920979-04-0

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially different biological activities.

The biological activity of N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and receptor binding affinity. This interaction can modulate enzyme activity and influence various biological pathways.

Anticancer Activity

Research indicates that compounds related to N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting cell growth and inducing apoptosis in certain cancer types .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation. The binding affinity and inhibitory constants (Ki) have been characterized, demonstrating effective inhibition at nanomolar concentrations .

Antiviral Activity

While primarily studied for anticancer properties, some derivatives of this compound have also been assessed for antiviral activity. However, findings indicate limited effectiveness against certain viruses, such as HSV-1, suggesting that structural modifications may be necessary to enhance antiviral potency .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Ki Value (nM) | Comments |

|---|---|---|---|

| N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride | Anticancer, Enzyme Inhibition | ~10 | Effective against PI3K |

| N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride | Anticancer | ~50 | Similar structure with varied activity |

| Tris(2-pyridylmethyl)amine | Anticancer | ~20 | Different mechanism targeting |

This table illustrates the comparative biological activities of related compounds, highlighting the unique efficacy of N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride in specific applications.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridine derivatives on glioblastoma cells. The results indicated that N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine significantly reduced cell viability at concentrations as low as 1 μM, demonstrating its potential as a therapeutic agent .

- Enzyme Binding Affinity : Another research focused on the binding interactions between this compound and PI3K. Using surface plasmon resonance (SPR) techniques, the study quantified the binding affinity and elucidated the mechanism by which the compound inhibits enzyme activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent against various diseases, particularly those involving bacterial infections. The pyridine derivatives often exhibit biological activity that can be leveraged in drug design.

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine exhibit antimicrobial properties. For instance, studies on aminothiazole derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that modifications in the pyridine structure could enhance antibacterial activity . The presence of the trifluoromethyl group is believed to increase lipophilicity, which may improve cell membrane penetration.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural modifications affect biological activity. The incorporation of the trifluoromethyl group in pyridine derivatives has been linked to enhanced potency and selectivity for target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Increases lipophilicity and biological activity |

| Aminoethyl linker | Enhances interaction with biological targets |

These findings suggest that N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride could serve as a lead compound for developing new antimicrobial agents.

Chemical Synthesis and Derivatives

The synthesis of N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been reported, highlighting its versatility in generating related compounds with varying biological activities.

Synthesis Overview

The synthesis typically involves:

- Reaction of 5-trifluoromethylpyridin-2-amine with an appropriate aminoalkyl halide.

- Formation of dihydrochloride salt for increased stability and solubility.

Potential Applications in Drug Development

Given its structural characteristics, N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride may play a role in developing new pharmaceuticals targeting:

- Infectious diseases : Particularly those caused by resistant bacterial strains.

- Cancer therapy : Modifications to the structure may yield compounds with anticancer properties due to their ability to inhibit specific pathways involved in tumor growth.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups in the molecule undergo typical alkylation and acylation reactions:

-

Mechanistic Insight : The aminoethyl group’s nucleophilicity drives these reactions. Steric effects from the trifluoromethyl group may reduce substitution rates at the pyridine C-3 position .

Nucleophilic Substitution

The pyridine ring participates in nucleophilic aromatic substitution (NAS), particularly at the C-3 position adjacent to the aminoethyl group:

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Halogenated analogs | Amines | Pd(dba)₂, rac-BINAP, 1,4-dioxane, 24h | Cross-coupled aryl amines (e.g., imidazo[1,5-a]pyridines) | 50–70% |

-

Key Factor : The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring for NAS but directs substitution to the meta position relative to itself .

Oxidation and Reduction

The aminoethyl side chain is susceptible to redox transformations:

Oxidation

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Product : Oxidative deamination generates pyridine-2-carboxylic acid derivatives.

-

Limitation : Over-oxidation may degrade the trifluoromethyl group under harsh conditions.

Reduction

-

Reagents : H₂/Pd-C, NaBH₄.

-

Product : Reduced intermediates (e.g., saturated ethylamine chains).

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its dual amine and pyridine donor sites:

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key features include:

- Pyridine core : Common in many bioactive molecules due to its aromatic nitrogen, enabling π-π stacking and hydrogen bonding.

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.

Comparisons with analogs :

Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like N-(2,6-dimethoxypyridin-3-yl)-5-(trifluoromethyl)pyridin-2-amine . However, bulky groups (e.g., piperidine in ) may reduce solubility despite salt formation.

- Lipophilicity: The -CF₃ group increases logP values across analogs. The aminoethyl side chain balances this with hydrophilic character, whereas phenyl or fused-ring systems (e.g., ) are more lipophilic.

Preparation Methods

Reduction and Substitution

- Raney nickel catalyst is used in the reduction steps, present in amounts of 2 to 15 equivalents relative to the intermediate compound.

- The reduction is carried out in C1-C4 alkyl alcohol solvents, with reaction times from 10 to 30 hours at mild temperatures (15–25 °C).

- The hydrazino group is removed by treatment with aqueous copper sulfate in acetic acid to yield the desired fluoropyridine intermediate.

Aminoethyl Side Chain Installation

The 2-aminoethyl moiety is introduced by nucleophilic substitution or reductive amination on the pyridine ring, often using ethylenediamine or related reagents under controlled conditions to avoid over-substitution or degradation.

Salt Formation

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, which improves the compound's crystalline form, stability, and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Hydrazination | Hydrazine | Methanol, ethanol, etc. | 10–35 | 10–30 | Solvent amount 3–15 fold by weight; mild temperature preferred for selectivity |

| Reduction | Raney nickel (2–15 eq) | C1-C4 alkyl alcohols | 15–25 | 10–30 | Solvent amount 20–40 fold by weight; catalyst loading optimized for yield |

| Dehydrazination | 10% aqueous copper sulfate, acetic acid | Aqueous acetic acid | 0 to 40 | 12–40 | Acetic acid 10–50 fold, copper sulfate 50–65 fold by weight; temperature control critical |

| Aminoethyl substitution | Ethylenediamine or equivalent | Appropriate organic solvent | Ambient to mild | Variable | Controlled to avoid side reactions |

| Salt formation (dihydrochloride) | HCl | Organic solvent or neat | Ambient | 1–3 | Ensures crystalline salt formation |

Comparative Table of Preparation Methods

Q & A

Q. Critical parameters :

- Temperature : Excess heat (>60°C) risks decomposition of the trifluoromethyl group.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying .

- Yield optimization : Typical yields range from 45–65%, with impurities (e.g., unreacted aldehyde) removed via recrystallization or column chromatography .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : The trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and ethylene diamine protons (δ 2.8–3.2 ppm) confirm structural integrity .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z ~252.1 (free base) and adducts (e.g., [M+H]+) validate the molecular formula .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity; mobile phases often use acetonitrile/water with 0.1% TFA .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

Answer:

The -CF3 group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Resistance to cytochrome P450 oxidation extends half-life in rodent plasma (t1/2 = 4–6 hrs vs. 1–2 hrs for methyl analogs) .

- Target binding : Electron-withdrawing effects modulate π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Q. Experimental validation :

- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion .

- Plasma protein binding : Equilibrium dialysis shows ~85% binding, correlating with extended in vivo activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. Ki).

- Salt form vs. free base : The dihydrochloride salt may exhibit altered solubility (e.g., 12 mg/mL in water vs. 2 mg/mL for free base) .

Q. Mitigation strategies :

- Standardized protocols : Use harmonized assay conditions (e.g., ATP concentration in kinase assays) .

- Comparative SAR tables :

| Analog | Substituent | Activity (IC50, nM) | Source |

|---|---|---|---|

| Parent compound | -CF3, -NHCH2CH2NH2·2HCl | 120 ± 15 | |

| Methyl analog | -CH3, -NHCH2CH2NH2 | 450 ± 40 | |

| Chloro analog | -Cl, -NHCH2CH2NH2 | 280 ± 30 |

Such tables clarify structure-activity trends and guide hypothesis testing .

Advanced: What computational methods are effective for predicting this compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., G protein-coupled receptors) using crystal structures (PDB ID: 6OS2) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD <2.0 Å indicates stable binding .

- QSAR models : Utilize descriptors like polar surface area (PSA) and H-bond donors to predict absorption (e.g., PSA <90 Ų correlates with oral bioavailability) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in sealed, light-resistant vials to prevent hydrolysis of the amine group .

- Humidity control : Use desiccants (silica gel) to avoid deliquescence (critical for dihydrochloride salts) .

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation under optimal conditions .

Advanced: How can researchers validate the compound’s role as a kinase inhibitor in cellular assays?

Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Phospho-flow cytometry : Quantify phosphorylation of downstream targets (e.g., ERK1/2 in T-cells) post-treatment .

- Rescue experiments : Co-administering a competitive inhibitor (e.g., staurosporine) reverses phenotypic changes, confirming on-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.